Flavoglaucin
Overview
Description
Flavoglaucin is a phenolic compound . It is a prenylated salicylaldehyde and is known for its anti-inflammatory effects . It shows inhibitory effects on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages . It also exhibits significant inhibitory effects on PTP1B .
Synthesis Analysis
The biosynthesis of the prenylated salicylaldehyde flavoglaucin requires temporary reduction to salicyl alcohol for decoration before reoxidation to the final product . The biosynthetic pathway of flavoglaucin and its derivatives in Eurotium cristatum E1 is consistent with the reported pathway .Molecular Structure Analysis
Flavoglaucin is a prenylated salicilyl aldehyde with a C-7 alkyl chain . The structures correspond to those of flavoglaucin and aspergin .Chemical Reactions Analysis
Flavoglaucin is formed simultaneously by Eurotium rubrum C47 cultures in different media, suggesting that they are synthesized by the same pathway .Physical And Chemical Properties Analysis
Flavoglaucin has a molecular formula of C19H28O3 and a molecular weight of 304.43 . It appears as a powder .Scientific Research Applications
Mitochondrial Reactions and Cellular Effects
Flavoglaucin, a compound derived from Aspergillus chevalieri, impacts mitochondrial reactions in rat liver mitochondria. This substance exhibits an uncoupling effect on oxidative phosphorylation, enhances latent ATPase activity, and causes mitochondrial swelling. These actions contribute to ATP exhaustion in cells, partially explaining its cytotoxicity. Flavoglaucin has been found toxic to isolated rat hepatocytes, causing karyoklasis, but it does not show genotoxicity in hepatocyte primary culture/DNA repair tests (Kawai, Mori, & Kitamura, 1983).
Antioxidant and Anti-Tumor Properties
Flavoglaucin and its derivatives are being studied for their potential in inhibiting tumor promotion. These compounds, found in molds used in fermented foods, have shown high activity in inhibiting the activation of the Epstein-Barr virus early antigen. Flavoglaucin significantly inhibited mouse skin tumor promotion in a two-stage carcinogenesis test, suggesting its potential as an antitumor promoter (Miyake et al., 2010).
Interaction with Mitochondrial Complex III
Further studies on Flavoglaucin's interaction with mitochondria have indicated that it inhibits mitochondrial respiration by interacting with the respiratory chain at complex III. This interaction leads to an accumulation of the reduced form of cytochrome b in the succinate oxidation system (Kawai et al., 1986).
Role in Antioxidation and Synergism with Tocopherol
Flavoglaucin has been identified as an effective antioxidant and synergist for tocopherol (Toc). It enhances the stability of various edible oils and fats under autoxidation conditions. Flavoglaucin does not retard the oxidative decomposition of Toc in lard during simulated deep-fat frying conditions, but it consistently improves the stability of lard (Ishikawa, Morimoto, & Hamasaki, 1984).
Influence on Rumen Fermentation and Microbial Populations
Flavomycin, a derivative of flavoglaucin, has been studied for its influence on rumen fermentation and microbial populations in sheep. It affects ruminal ammonia and total volatile fatty acid concentrations, without significantly changing the acetate: propionate ratio. The study suggests that flavomycin might influence protein metabolism throughout the ruminant digestive tract (Edwards et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-heptyl-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h10,12-13,21-22H,4-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRXZGKXEJHPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200327 | |
Record name | Flavoglaucin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flavoglaucin | |
CAS RN |
523-73-9 | |
Record name | 2-Heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=523-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavoglaucin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavoglaucin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flavoglaucin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TTH54XZQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.